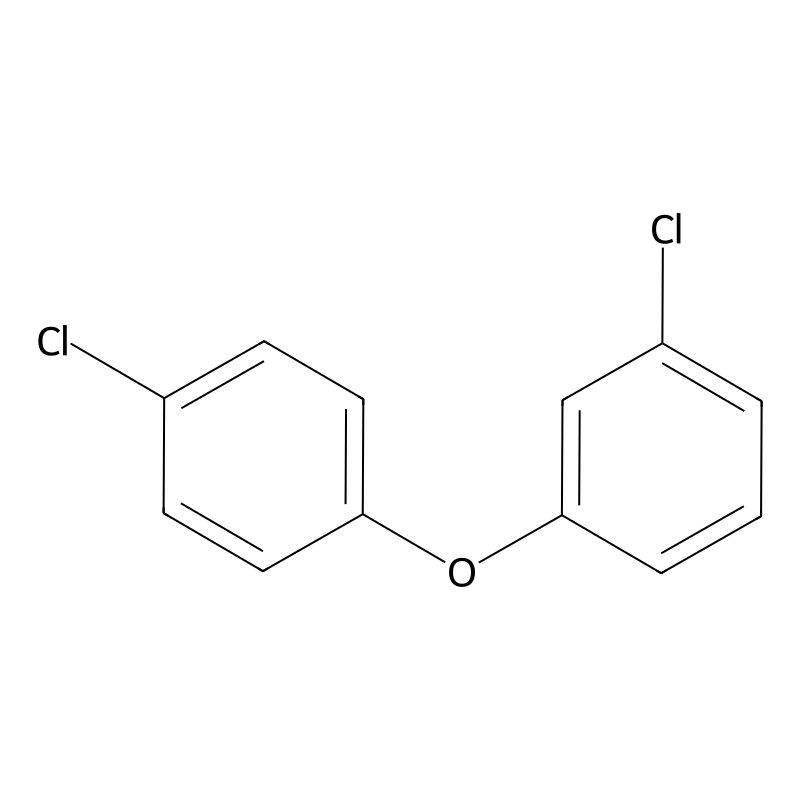3,4'-Dichlorodiphenyl ether

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Environmental Science and Pollution Research:
- Researchers have investigated the ability of specific bacterial strains to biodegrade 3,4'-dichlorodiphenyl ether and other similar compounds. One study found that "Sphingomonas sp. strain SS33" could utilize 3,4'-dichlorodiphenyl ether as a carbon source for growth. The bacteria broke down the compound through a specific pathway involving the formation of intermediate halocatechols. []
Drug and Chemical Toxicology:
- Studies have examined the effects of various chlorinated diphenyl ether isomers on xenobiotic metabolism in rat livers. While 3,4'-dichlorodiphenyl ether did not significantly alter the parameters studied, the position and degree of chlorination were shown to be crucial factors in determining the extent of induction and the pathways involved. []
3,4'-Dichlorodiphenyl ether is an organic compound with the chemical formula C₁₂H₈Cl₂O. It consists of two phenyl rings connected by an ether linkage, with chlorine substituents at the 3 and 4 positions of one of the rings. This compound is classified as a chlorinated diphenyl ether and is known for its potential applications in various industrial processes and research.
- Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles under appropriate conditions, leading to various derivatives.
- Oxidation: The compound can undergo oxidation reactions to form phenolic compounds or other oxidized derivatives.
- Hydrolysis: In the presence of strong acids or bases, the ether bond may be hydrolyzed to yield phenols.
The biological activity of 3,4'-dichlorodiphenyl ether has been studied for its potential toxic effects. It has been classified as harmful if swallowed and can cause skin irritation . Its interactions with biological systems may lead to enzyme inhibition or activation, affecting cellular processes and gene expression.
Several methods have been developed for synthesizing 3,4'-dichlorodiphenyl ether:
- Reaction of 4-Chlorophenol with Dichlorobenzene: This method involves the reaction of 4-chlorophenol with sodium hydroxide to form sodium 4-chlorophenolate, which is then reacted with dichlorobenzene .
- Alternative Synthetic Routes: Other synthetic methods may involve variations in reactants or conditions but generally follow similar nucleophilic substitution mechanisms.
3,4'-Dichlorodiphenyl ether has a range of applications, including:
- Industrial Chemicals: It is used as an intermediate in the synthesis of various chemical products.
- Research: The compound serves as a model in studies related to chlorinated compounds and their biological impacts.
- Potential Use in Pharmaceuticals: Due to its biological activity, it may have applications in drug development.
Several compounds share structural similarities with 3,4'-dichlorodiphenyl ether. Here are some notable examples:
| Compound Name | Chemical Formula | Key Characteristics |
|---|---|---|
| 3,3'-Dichloro-4,4'-diaminodiphenyl ether | C₁₂H₁₀Cl₂N₂O | Contains amino groups; higher biological activity |
| 2,2',5,5'-Tetrachloro-4,4'-diphenyl ether | C₁₂H₈Cl₄O | More chlorinated; different toxicity profile |
| Bis(2-chloroethyl) ether | C₄H₈Cl₂O | Used as a solvent; different chemical behavior |
Uniqueness of 3,4'-Dichlorodiphenyl Ether
What sets 3,4'-dichlorodiphenyl ether apart from these similar compounds is its specific arrangement of chlorine substituents and the resulting biological activity. Its unique structure influences its reactivity and interaction with biological systems, making it a subject of interest in both industrial and research applications.
XLogP3
UNII
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H400 (97.06%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Irritant;Environmental Hazard
Other CAS
6842-62-2







